molecular formula C15H24N3O7PS2 B12574701 diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate

Cat. No.: B12574701
M. Wt: 453.5 g/mol
InChI Key: SWFSMHJCCUPUEJ-PDGQHHTCSA-N
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Description

The compound diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A diethoxyphosphinothioyl group, contributing to its thiophosphorylated backbone.
  • A 2-amino-1,3-thiazol-4-yl moiety, a heterocyclic ring common in bioactive molecules, particularly antibiotics .
  • A tert-butoxy oxoethoxy iminoacetate side chain, which introduces steric bulk and lipophilicity.

Key Properties of Compound A (from and ):

  • Molecular Formula: C28H28N3O5PS2
  • Molecular Weight: 581.6 g/mol
  • XLogP3: 7.8 (high lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1 donor, 10 acceptors
  • Topological Polar Surface Area (TPSA): 166 Ų
  • Notable Substituent: The tert-butyl (2-methylpropan-2-yl) group in the oxoethoxy chain .

Properties

Molecular Formula

C15H24N3O7PS2

Molecular Weight

453.5 g/mol

IUPAC Name

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate

InChI

InChI=1S/C15H24N3O7PS2/c1-6-22-26(27,23-7-2)25-13(20)12(10-9-28-14(16)17-10)18-21-8-11(19)24-15(3,4)5/h9H,6-8H2,1-5H3,(H2,16,17)/b18-12-

InChI Key

SWFSMHJCCUPUEJ-PDGQHHTCSA-N

Isomeric SMILES

CCOP(=S)(OCC)OC(=O)/C(=N\OCC(=O)OC(C)(C)C)/C1=CSC(=N1)N

Canonical SMILES

CCOP(=S)(OCC)OC(=O)C(=NOCC(=O)OC(C)(C)C)C1=CSC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The tert-butyl group in Compound A distinguishes it from analogs with smaller or more polar substituents. Below is a comparative analysis with three key analogs:

Compound Substituent Molecular Formula MW (g/mol) XLogP3 TPSA (Ų) H-Bond Donors/Acceptors Key Reference
Compound A tert-butoxy oxoethoxy C28H28N3O5PS2 581.6 7.8 166 1/10
PAMA (CAS 179258-53-8) Methoxyimino C12H19N3O6PS 437.4 2.3 177 1/12
HR108775 (CAS 193402-47-0) Trityloxy C29H28N3O5PS 565.6 N/A 166 1/10
MAEM (Methoxyimino derivative) Methoxycarbonylmethoxy C14H14N4O5S2 382.4 1.5 142 2/9

Key Observations :

Lipophilicity : Compound A’s tert-butyl group increases XLogP3 (7.8) compared to PAMA (2.3) and MAEM (1.5), suggesting enhanced membrane permeability but reduced aqueous solubility .

Steric Effects : The tert-butyl and trityloxy groups (Compound A and HR108775) introduce steric hindrance, which may influence reactivity and binding to biological targets .

Hydrogen Bonding: PAMA has more hydrogen bond acceptors (12 vs.

Crystallographic and Structural Stability

  • Hydrogen Bond Networks : Analogs like MAEM form extensive intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing crystal lattices . Compound A’s tert-butyl group may disrupt such networks, leading to less predictable crystallization behavior .
  • π-π Interactions : Thiazole rings in analogs (e.g., MAEM) exhibit π-π stacking (centroid distance ~3.5 Å), which Compound A’s bulky substituents might attenuate .

Preparation Methods

Synthesis of the Thiazole Intermediate

  • The 2-amino-1,3-thiazol-4-yl fragment is prepared by cyclization of α-haloketones with thiourea or related sulfur-nitrogen sources.
  • This intermediate is isolated and purified before further functionalization.

Formation of the Oxime Ester

  • The oxime ester is formed by reacting the corresponding keto acid or ester derivative with hydroxylamine derivatives under controlled pH to favor the (2Z) isomer.
  • The tert-butoxycarbonyl (t-butoxy) group is introduced as a protecting group on the oxoethoxy moiety to enhance stability during subsequent steps.

Introduction of the Diethoxyphosphinothioyl Group

  • The key step involves phosphorylation using diethyl phosphorochloridothioate or related phosphorus(V) reagents.
  • The reaction proceeds via nucleophilic substitution at the phosphorus center, attaching the diethoxyphosphinothioyl group to the oxime ester.
  • Reaction conditions such as temperature, solvent (e.g., anhydrous dichloromethane or tetrahydrofuran), and base (e.g., triethylamine) are optimized to maximize yield and stereochemical purity.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Thiazole ring formation α-Haloketone + thiourea, reflux in ethanol Formation of 2-amino-1,3-thiazol-4-yl intermediate
2 Oxime ester formation Keto acid + hydroxylamine, pH control (2Z)-configured oxime ester with t-butoxy protection
3 Phosphinothioylation Diethyl phosphorochloridothioate, base, anhydrous solvent Attachment of diethoxyphosphinothioyl group at oxime oxygen
4 Purification Silica gel chromatography Isolation of pure target compound

Research Findings and Optimization Notes

  • The stereochemistry of the oxime ester (2Z) is critical for biological activity and is controlled by reaction conditions during oxime formation.
  • The use of protecting groups such as tert-butoxycarbonyl enhances the stability of intermediates and prevents side reactions.
  • Phosphinothioylation reactions require strictly anhydrous conditions to prevent hydrolysis of phosphorus reagents.
  • Yields reported in literature range from moderate to high (50–85%) depending on the purity of starting materials and reaction optimization.
  • The compound’s biological activity is linked to the presence of both the thiazole ring and the phosphinothioyl group, making the synthetic route’s fidelity essential.

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